molecular formula C9H6Cl2 B13578766 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene

1,2-Dichloro-4-(prop-2-yn-1-yl)benzene

Cat. No.: B13578766
M. Wt: 185.05 g/mol
InChI Key: MOQAILPEVFVVDB-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a prop-2-yn-1-yl group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Material: The process begins with benzene as the starting material.

    Chlorination: Benzene undergoes chlorination to introduce chlorine atoms at the 1 and 2 positions. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3).

    Alkylation: The chlorinated benzene is then subjected to alkylation to introduce the prop-2-yn-1-yl group at the 4 position. This can be done using propargyl bromide (C3H3Br) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Products with oxidized prop-2-yn-1-yl groups.

    Reduction: Products with reduced prop-2-yn-1-yl groups.

Scientific Research Applications

1,2-Dichloro-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The prop-2-yn-1-yl group can undergo various transformations, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6Cl2

Molecular Weight

185.05 g/mol

IUPAC Name

1,2-dichloro-4-prop-2-ynylbenzene

InChI

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2

InChI Key

MOQAILPEVFVVDB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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